molecular formula C20H19ClN2O6 B11605923 (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid

(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid

Cat. No.: B11605923
M. Wt: 418.8 g/mol
InChI Key: XGVOVZFIRCEVMS-GZIVZEMBSA-N
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Description

(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure It features a chloro-substituted phenoxyacetic acid moiety linked to a hexahydroisoindole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the hexahydroisoindole derivative, followed by its coupling with the chloro-substituted phenoxyacetic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Flumiclorac-pentyl: A related compound with similar structural features.

    (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid: Another compound with a hexahydroisoindole moiety.

    2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid: A structurally related molecule with different substituents.

Uniqueness

What sets (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications.

Properties

Molecular Formula

C20H19ClN2O6

Molecular Weight

418.8 g/mol

IUPAC Name

2-[2-chloro-4-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H19ClN2O6/c1-28-14-7-10(6-13(21)18(14)29-9-15(24)25)8-22-23-19(26)16-11-2-3-12(5-4-11)17(16)20(23)27/h2-3,6-8,11-12,16-17H,4-5,9H2,1H3,(H,24,25)/b22-8+

InChI Key

XGVOVZFIRCEVMS-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)Cl)OCC(=O)O

Origin of Product

United States

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